4-Amino-6-[(2-hydroxyethyl)amino]-1-(4-methylphenyl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile
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Overview
Description
4-AMINO-6-[(2-HYDROXYETHYL)AMINO]-1-(4-METHYLPHENYL)-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE is a complex organic compound with a unique structure that includes a furo[3,4-c]pyridine core
Preparation Methods
The synthesis of 4-AMINO-6-[(2-HYDROXYETHYL)AMINO]-1-(4-METHYLPHENYL)-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furo[3,4-c]pyridine core, followed by the introduction of the amino, hydroxyethylamino, and cyanide groups under controlled conditions. Industrial production methods may involve the use of automated synthesizers and high-throughput screening to optimize yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-AMINO-6-[(2-HYDROXYETHYL)AMINO]-1-(4-METHYLPHENYL)-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other furo[3,4-c]pyridine derivatives with different substituents. What sets 4-AMINO-6-[(2-HYDROXYETHYL)AMINO]-1-(4-METHYLPHENYL)-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Other similar compounds may include:
- 4-AMINO-6-[(2-HYDROXYETHYL)AMINO]-1-(4-METHYLPHENYL)-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL CYANIDE derivatives with different amino or hydroxyethylamino groups.
- Furo[3,4-c]pyridine compounds with different core structures or substituents.
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
4-amino-6-(2-hydroxyethylamino)-1-(4-methylphenyl)-3-oxo-1H-furo[3,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C17H16N4O3/c1-9-2-4-10(5-3-9)14-12-11(8-18)16(20-6-7-22)21-15(19)13(12)17(23)24-14/h2-5,14,22H,6-7H2,1H3,(H3,19,20,21) |
InChI Key |
KOKCQQHLAVVSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=NC(=C3C(=O)O2)N)NCCO)C#N |
Origin of Product |
United States |
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